molecular formula C10H19NO4 B6211322 (3R)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid CAS No. 259857-57-3

(3R)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid

Cat. No.: B6211322
CAS No.: 259857-57-3
M. Wt: 217.3
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in peptide synthesis and other organic synthesis processes due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid typically involves the protection of the amino group of the corresponding amino acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino acid.

    Coupling Reactions: It can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions

    Trifluoroacetic Acid (TFA): Used for deprotection of the Boc group.

    N,N’-Diisopropylcarbodiimide (DIC): and : Used in peptide coupling reactions.

Major Products Formed

    Free Amino Acid: Formed after deprotection of the Boc group.

    Peptides: Formed through coupling reactions with other amino acids.

Scientific Research Applications

(3R)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of protein structure and function.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (3R)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation.

Comparison with Similar Compounds

Similar Compounds

    (3R)-4-Amino-3-methylbutanoic acid: The unprotected form of the compound.

    (3R)-4-{[(benzyloxy)carbonyl]amino}-3-methylbutanoic acid: Another protected form with a different protecting group.

Uniqueness

(3R)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid is unique due to the stability and ease of removal of the Boc protecting group. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of functional groups are crucial.

Properties

CAS No.

259857-57-3

Molecular Formula

C10H19NO4

Molecular Weight

217.3

Purity

95

Origin of Product

United States

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